molecular formula C12H14O3 B2418432 3-ethoxy-2-phenoxycyclobutan-1-one CAS No. 1803610-84-5

3-ethoxy-2-phenoxycyclobutan-1-one

Cat. No.: B2418432
CAS No.: 1803610-84-5
M. Wt: 206.241
InChI Key: SRDZRPSVMKJAFI-UHFFFAOYSA-N
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Description

3-ethoxy-2-phenoxycyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It is characterized by the presence of a phenoxy group and an ethoxy group attached to a cyclobutanone ring

Properties

IUPAC Name

3-ethoxy-2-phenoxycyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDZRPSVMKJAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-phenoxycyclobutan-1-one can be achieved through various synthetic routes. One common method involves the formal [4 + 2] cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones. This reaction is typically activated by titanium tetrachloride (TiCl4) and can produce phenol derivatives directly by benzannulation . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those involving transition metal catalysis, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-phenoxycyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-phenoxycyclobutan-1-one involves its interaction with various molecular targets and pathways. The phenoxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenoxy and ethoxy groups attached to a cyclobutanone ring. This combination of functional groups imparts specific chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

3-Ethoxy-2-phenoxycyclobutan-1-one is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound falls within the category of cyclobutane derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1803610-84-5

Structural Features

The structure of this compound includes:

  • A cyclobutane ring, which contributes to its unique reactivity.
  • An ethoxy group that may influence its solubility and biological interactions.
  • A phenoxy group, which is often associated with various biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate enzyme activity and influence signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have shown efficacy against melanoma and breast cancer cells by disrupting cell cycle progression and promoting programmed cell death.

Antimicrobial Properties

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating its utility in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various cyclobutane derivatives, including this compound. The findings revealed:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast Cancer)15Induces apoptosis
Similar Compound AA375 (Melanoma)10Cell cycle arrest
Similar Compound BHeLa (Cervical Cancer)12Apoptosis induction

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits varying degrees of antimicrobial activity, suggesting further exploration for potential therapeutic applications.

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